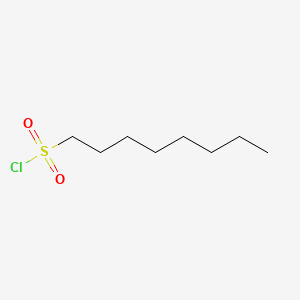
3,6-Dimethylpyrimidine-2,4(1h,3h)-dione
Vue d'ensemble
Description
Molecular Conformational Analysis
The molecular conformational analysis of pyrimidine derivatives, such as 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, has been extensively studied using vibrational spectroscopy and quantum chemical calculations. The geometrical parameters derived from these studies are consistent with X-ray diffraction (XRD) results, indicating the reliability of the computational methods used. Non-covalent interactions within the molecule have been visualized, and the molecule's reactivity has been assessed through various analyses, including Fukui functions and molecular electrostatic potential (MEP) studies .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One-step synthesis using cerium(IV) ammonium nitrate (CAN) has been reported for the formation of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones from 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and alkenes or terminal alkynes . Additionally, acylations of pyrrolo[2,3-d]pyrimidine-2,4-diones have been performed to yield 7-acyl derivatives with good efficiency . Synthesis of 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives has also been achieved, demonstrating the versatility of pyrimidine chemistry .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been characterized using various spectroscopic methods, including FT-IR, FT-Raman, and X-ray single crystal diffraction. These studies provide detailed information on the ground state molecular geometry and electronic structure of the compounds. The frontier molecular orbital analysis, including HOMO-LUMO studies, has been used to understand the electronic properties and potential reactivity of these molecules .
Chemical Reactions Analysis
Pyrimidine derivatives undergo a variety of chemical reactions, including electrophilic substitution, which can occur at different positions on the pyrimidine ring depending on the reaction conditions and the nature of the substituents. Halogenation, aminomethylation, acylation, and azo coupling are some of the reactions that have been explored, with regioselectivity observed in many cases . The reactivity of these compounds towards nucleophiles has also been studied, with some derivatives being particularly sensitive and yielding carboxylic acid derivatives upon reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their degradation behavior, have been investigated through computational methods. Bond dissociation energies and radial distribution functions have been calculated to predict the stability and degradation pathways of these compounds. The non-linear optical (NLO) properties and electronic absorption spectra have been analyzed to understand the potential applications of these molecules in various fields .
Applications De Recherche Scientifique
Synthesis and Chemical Applications
- 3,6-Dimethylpyrimidine-2,4(1h,3h)-dione is utilized in the synthesis of various chemical compounds. It acts as a binucleophile in reactions to produce pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, which have potential applications in medicinal chemistry and materials science (Hamama et al., 2012).
- It is involved in the one-step synthesis of Furo[2,3-d]Pyrimidine-2,4(1H,3H)-Diones, showcasing its versatility in organic synthesis (Kobayashi et al., 2000).
Applications in Photophysical Studies and Sensing
- Novel pyrimidine-based bis-uracil derivatives synthesized from 3,6-Dimethylpyrimidine-2,4(1h,3h)-dione have been studied for their antimicrobial, photoluminescence properties, and potential in drug discovery. These compounds also exhibit significant nonlinear optical (NLO) properties, making them suitable for NLO device fabrications (Mohan et al., 2020).
Catalytic and Material Science Applications
- The compound is used in catalytic reactions for the synthesis of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives. These derivatives have potential applications in material science and catalysis (Ghashang et al., 2017).
Crystallographic and Structural Studies
- Crystallographic studies of derivatives of 3,6-Dimethylpyrimidine-2,4(1h,3h)-dione reveal insights into the molecular-electronic structure and the formation of interwoven hydrogen-bonded frameworks. These studies are crucial in understanding the physical and chemical properties of these compounds (de la Torre et al., 2007).
Pharmaceutical Applications
- Compounds derived from 3,6-Dimethylpyrimidine-2,4(1h,3h)-dione have been synthesized and evaluated for antitumor activities. Their interactions with various metal ions and their effects on different cell lines highlight the potential pharmaceutical applications of these compounds (Shabani et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
3,6-dimethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-5(9)8(2)6(10)7-4/h3H,1-2H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFADSIBRSRZBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173345 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethylpyrimidine-2,4(1h,3h)-dione | |
CAS RN |
19674-60-3 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019674603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19674-60-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















